

# Aldoxycarb as a Primary Metabolite of Aldicarb Insecticide: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Aldoxycarb

Cat. No.: B1666834

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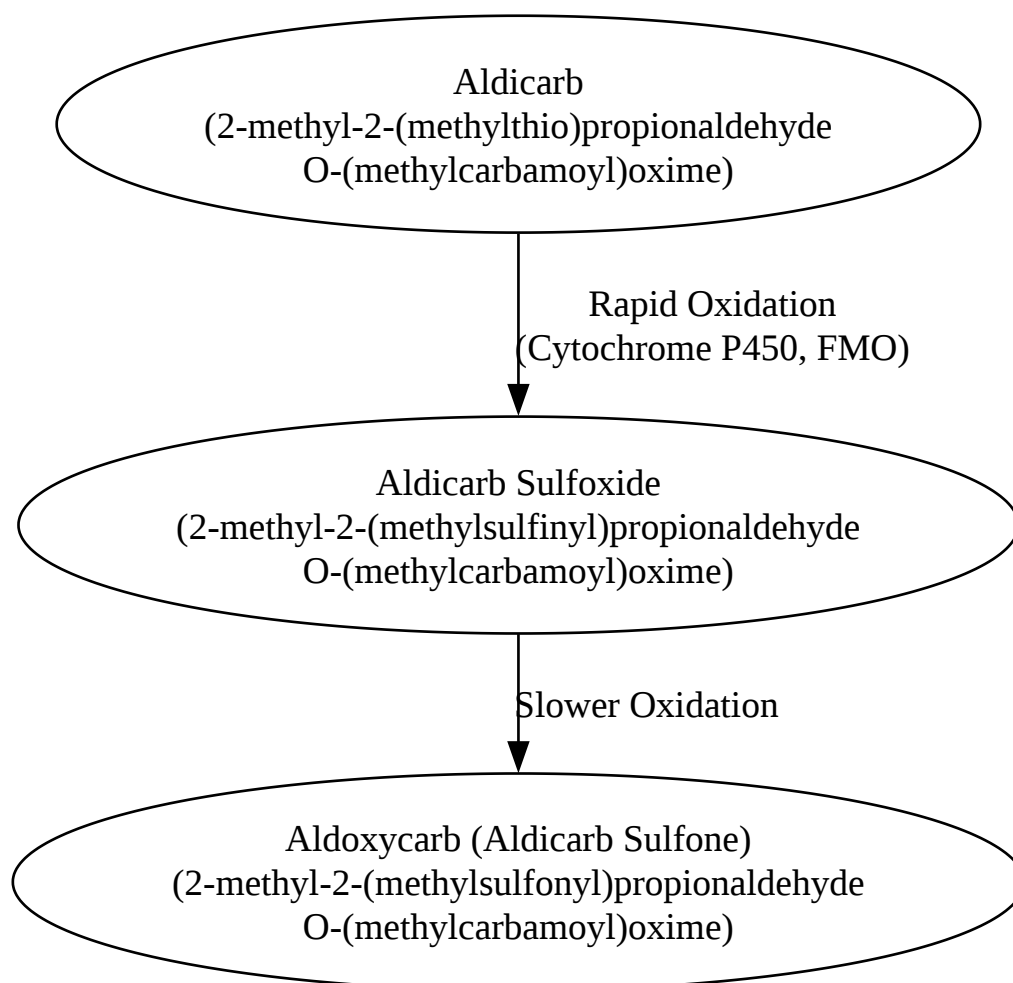
## Introduction

Aldicarb, a potent carbamate insecticide, is known for its high efficacy against a wide range of agricultural pests. However, its environmental and toxicological profiles are significantly influenced by its metabolic fate. A primary metabolic pathway involves the oxidation of aldicarb to its sulfoxide and subsequently to its sulfone, **aldoxycarb**. **Aldoxycarb**, also known as aldicarb sulfone, is a stable and toxicologically significant metabolite that retains the cholinesterase-inhibiting properties of the parent compound. This technical guide provides a comprehensive overview of **aldoxycarb**, focusing on its formation from aldicarb, its mechanism of action, toxicological data, and the analytical methodologies used for its detection and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, toxicology, and environmental science.

## Metabolic Pathway of Aldicarb to Aldoxycarb

The biotransformation of aldicarb to **aldoxycarb** is a two-step oxidative process that occurs in various biological systems, including mammals, insects, and plants, as well as in the soil environment.<sup>[1]</sup> The initial and rapid oxidation of the sulfur atom in aldicarb leads to the formation of aldicarb sulfoxide. This reaction is primarily mediated by cytochrome P450 and flavin-containing monooxygenase enzyme systems.<sup>[1]</sup> Subsequently, a slower oxidation of

aldicarb sulfoxide results in the formation of **aldoxycarb** (aldicarb sulfone).[1][2] Both aldicarb sulfoxide and **aldoxycarb** are potent cholinesterase inhibitors.[3]



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Mechanism of **aldoxycarb** at the cholinergic synapse.

## Quantitative Data

The following tables summarize key quantitative data for aldicarb and its primary metabolites, **aldoxycarb** and aldicarb sulfoxide.

Table 1: Physicochemical Properties

Property	Aldicarb	Aldicarb Sulfoxide	Aldoxycarb (Aldicarb Sulfone)
Chemical Formula	C <sub>7</sub> H <sub>14</sub> N <sub>2</sub> O <sub>2</sub> S	C <sub>7</sub> H <sub>14</sub> N <sub>2</sub> O <sub>3</sub> S	C <sub>7</sub> H <sub>14</sub> N <sub>2</sub> O <sub>4</sub> S
Molar Mass ( g/mol )	190.27	206.27	222.27
Physical State	White crystalline solid	-	White crystalline powder
Melting Point (°C)	98-100	100-104	140-142
Water Solubility (g/L at 25°C)	6	330	10
Vapor Pressure (mm Hg at 25°C)	1 x 10 <sup>-4</sup>	-	9 x 10 <sup>-5</sup>
Log Octanol-Water Partition Coefficient (Kow)	1.13	-	-

Sources:[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Table 2: Acute Oral Toxicity in Rats (LD50)

Compound	LD50 (mg/kg)	Toxicity Category
Aldicarb	0.8 - 1.5	I (Highly Toxic)
Aldicarb Sulfoxide	~0.9	I (Highly Toxic)
Aldoxycarb (Aldicarb Sulfone)	21.4 - 26.0	I (Highly Toxic)

Toxicity Category based on the U.S. Environmental Protection Agency (EPA) classification.

Sources:[\[4\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Table 3: Performance of an LC-MS/MS Method for Analyte Detection in Water

Analyte	Limit of Detection (LOD) (µg/L)	Limit of Quantitation (LOQ) (µg/L)	Mean Recovery at LOQ (%)	Relative Standard Deviation (RSD) at LOQ (%)
Aldicarb	0.05	0.1	102-105	≤20
Aldicarb Sulfoxide	0.05	0.1	103-107	≤20
Aldoxycarb (Aldicarb Sulfone)	0.05	0.1	101-109	≤20

Source:[[12](#)][[13](#)]

## Experimental Protocols

### Extraction of Aldicarb and Metabolites from Soil

This protocol describes a general procedure for the extraction of aldicarb, aldicarb sulfoxide, and **aldoxycarb** from soil samples for subsequent analysis by LC-MS/MS.

Materials:

- Soil sample (e.g., 5.00 g dry weight)
- 0.1% Formic acid in acetonitrile
- Centrifuge tubes (50 mL)
- Orbital shaker
- Centrifuge
- Volumetric flasks
- Acetonitrile:purified reagent water (20:80, v:v) for dilution

**Procedure:**

- Weigh 5.00 g of the soil sample (dry weight) into a 50 mL centrifuge tube.
- Add 20.0 mL of 0.1% formic acid in acetonitrile to the tube.
- Shake the mixture on an orbital shaker for 30 minutes at 150 rpm.
- Centrifuge the sample for 10 minutes at 3000 rpm to separate the soil and the extract.
- Decant the supernatant into a separate container.
- Repeat the extraction (steps 2-5) with another 20.0 mL of the extraction solvent.
- Combine the extracts and adjust the final volume to 50 mL with 0.1% formic acid in acetonitrile.
- If necessary, dilute the extract to fall within the calibration range of the analytical instrument using a mixture of acetonitrile and purified reagent water (20:80, v:v).
- The extract is now ready for analysis by LC-MS/MS. [\[9\]](#)[\[14\]](#)

## Extraction of Aldicarb and Metabolites from Biological Tissues

This protocol provides a general method for extracting aldicarb and its metabolites from biological tissues, such as gastrointestinal tissue.

**Materials:**

- Tissue sample
- Acetonitrile
- Water
- Homogenizer

- Centrifuge

Procedure:

- Homogenize the tissue sample in a mixture of acetonitrile and water.
- Centrifuge the homogenate to pellet the solid tissue debris.
- Collect the supernatant, which contains the extracted analytes.
- The extract can then be further cleaned up or directly analyzed. Recoveries from gastrointestinal tissue have been reported to be 70% for aldicarb, 80% for aldicarb sulfoxide, and 85% for **aldoxycarb** using this method. [[15](#)][[13](#)]

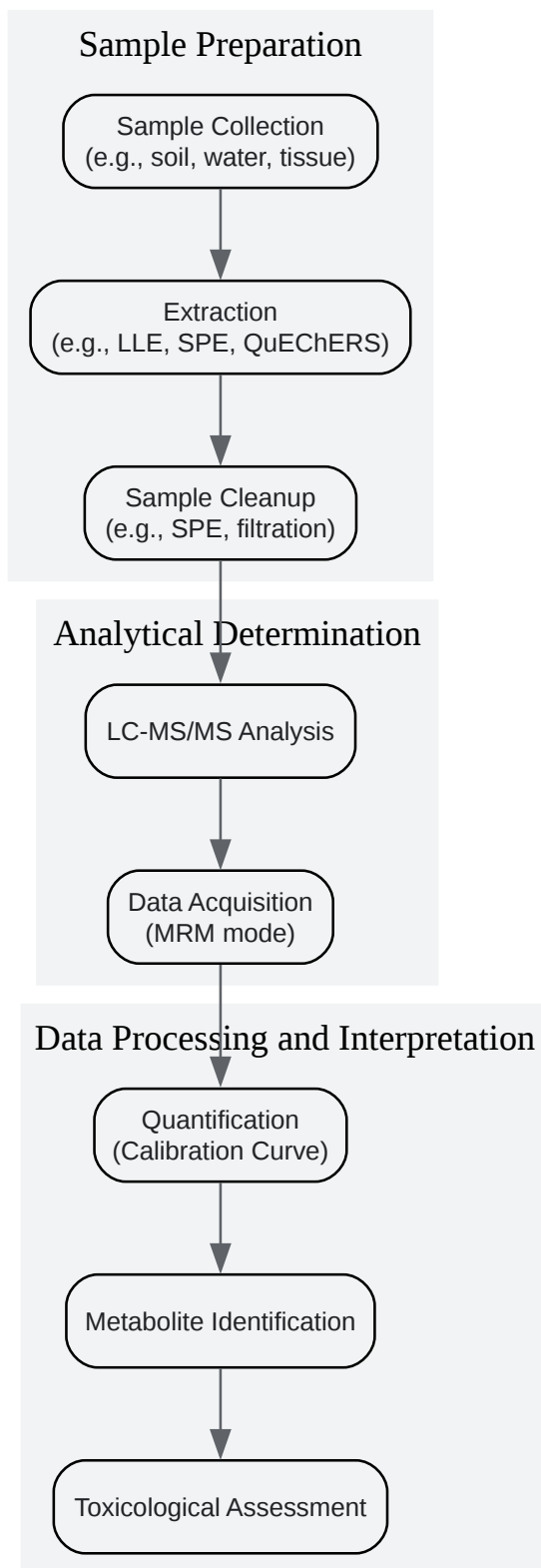
## Analytical Determination by LC-MS/MS

The following are typical instrumental parameters for the analysis of aldicarb, aldicarb sulfoxide, and **aldoxycarb** by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

- Chromatographic Column: XBridge C18, 2.1 mm x 50 mm, 2.5 µm particle size.
- Mobile Phase: A gradient of A) Purified reagent water with 0.1% formic acid and B) Acetonitrile with 0.1% formic acid.
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- Ion Transitions:
  - Aldicarb: 213.10 → 116.10 amu
  - Aldicarb Sulfoxide: 207.10 → 132.10 amu
  - **Aldoxycarb** (Aldicarb Sulfone): 223.10 → 148.00 amu [[10](#)]

## Experimental and Analytical Workflow

The general workflow for studying the metabolism of aldicarb and quantifying its metabolites, including **aldoxycarb**, involves several key stages, from sample collection to data analysis.



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General workflow for aldicarb metabolism studies.

## Conclusion

**Aldoxycarb** is a critical metabolite of the insecticide aldicarb, contributing significantly to its overall toxicological profile. Its formation through a two-step oxidation process and its potent, reversible inhibition of acetylcholinesterase are key aspects for researchers and professionals in related fields to understand. The data and protocols presented in this guide offer a comprehensive resource for the study of **aldoxycarb**, from its metabolic origins to its analytical determination. A thorough understanding of the properties and behavior of **aldoxycarb** is essential for accurate risk assessment, the development of potential remediation strategies, and the design of safer and more effective crop protection agents.

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